molecular formula C6H5N5O2 B13521139 3-Nitropyrazolo[1,5-a]pyrazin-4-amine

3-Nitropyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13521139
M. Wt: 179.14 g/mol
InChI Key: VYKVPWIYNYJFEL-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyrazine core substituted with a nitro group at position 3 and an amine at position 4. This scaffold is structurally distinct from other pyrazolo-fused systems (e.g., pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a][1,3,5]triazines) due to its nitrogen arrangement and electronic properties. The nitro group enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions, while the amine provides a handle for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be optimized using microwave-assisted synthesis, which offers shorter reaction times and higher yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Aminopyrazolo[1,5-a]pyrazin-4-amine.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. Molecular docking studies have shown that derivatives of this compound can interact with various biological targets, explaining their antitumor activity .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₆H₄N₆O₂ (based on analogous structures) .
  • Synthetic Route: Typically synthesized via nitration of pyrazolo[1,5-a]pyrazine precursors using HNO₃/H₂SO₄ under controlled conditions .
  • Applications: Potential as a bioreductive prodrug or fluorescent probe due to nitro group reducibility .

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrazine Derivatives

a) 3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic Acid

  • Structure : Carboxylic acid substituent at position 4 instead of amine.
  • Properties : Improved water solubility compared to the amine derivative due to the ionizable carboxyl group.
  • Synthesis : Oxidative nitration followed by hydrolysis of ester intermediates .

b) Methyl 3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylate

  • Structure : Methyl ester at position 4.
  • Reactivity : The ester group allows for facile conversion to amides or carboxylic acids.
  • Synthesis: Direct nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃/H₂SO₄ .

Table 1: Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Substituent (Position 4) Solubility Key Application
3-Nitropyrazolo[1,5-a]pyrazin-4-amine -NH₂ Low SNAr reactions, probes
3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic Acid -COOH High Bioconjugation
Methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate -COOCH₃ Moderate Synthetic intermediate

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share a similar fused bicyclic structure but differ in nitrogen positioning, leading to distinct electronic and biological profiles.

a) 3-Nitropyrazolo[1,5-a]pyrimidines

  • Synthesis : Microwave-assisted one-pot cyclocondensation and nitration .
  • Applications : Fluorescent probes for nitroreductase detection and tumor hypoxia imaging due to nitro group reducibility .
  • Key Difference : Pyrimidine ring increases π-electron density compared to pyrazine, altering absorption/emission properties.

b) 5,7-Dichloropyrazolo[1,5-a]pyrimidines

  • Structure : Chlorine atoms at positions 5 and 5.
  • Reactivity : Chlorines enable SNAr reactions for further derivatization (e.g., morpholine substitution) .
  • Bioactivity : Demonstrated kinase inhibitory activity in cancer studies .

Table 2: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine

Feature This compound 3-Nitropyrazolo[1,5-a]pyrimidine
Core Heteroatoms N at 1,5 (pyrazine) N at 1,3 (pyrimidine)
Electronic Density Lower due to pyrazine core Higher due to pyrimidine core
Synthetic Accessibility Requires harsh nitration conditions Microwave-assisted one-pot synthesis
Bioactivity Potential bioreductive applications Fluorescent probes, kinase inhibition

Other Heterocyclic Analogues

a) Imidazo[1,5-a]pyridines

  • Structure : Contains an imidazole ring fused to pyridine.
  • Applications : Fluorescent membrane probes with solvatochromic behavior .
  • Contrast : The absence of a nitro group limits redox reactivity but enhances photostability .

b) Pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Additional nitrogen in the triazine ring.
  • Bioactivity : Anticancer activity against specific cell lines (e.g., compound 3ba in ) .
  • Limitation : Higher molecular weight reduces bioavailability compared to pyrazolo[1,5-a]pyrazines .

Research Findings and Implications

  • Synthetic Flexibility : The nitro group in this compound enables diverse functionalization, though harsher conditions are required compared to pyrazolo[1,5-a]pyrimidines .
  • Bioreductive Potential: Similar to 3-nitropyrazolo[1,5-a]pyrimidines, the nitro group may serve as a hypoxia-sensitive trigger for targeted drug delivery .
  • Limitations : Lower solubility of the amine derivative compared to carboxylate analogs may hinder in vivo applications .

Biological Activity

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a nitro group at the 3-position and an amino group at the 4-position of the pyrazine ring. Its molecular formula is C6H6N4O2C_6H_6N_4O_2 with a molecular weight of approximately 179.14 g/mol. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in pharmacology and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, disrupting cellular processes. This mechanism positions the compound as a potential candidate for anticancer therapy by targeting enzymes involved in cancer cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth through its action on specific enzymes critical for tumor development.
  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Pyrazolo[1,5-a]pyrimidineFused pyrimidine ringStrong antitumor properties
4-Amino-pyrazolo[1,5-a]pyrimidineAmino group at the 4-positionKnown for neuroprotective effects
3-Methylpyrazolo[1,5-a]pyrimidineMethyl substitution at the 3-positionEnhanced lipophilicity for better bioavailability
5-NitropyrazoleNitro group at the 5-positionDemonstrated antibacterial activity

These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as cyclocondensation reactions followed by regioselective electrophilic substitution with nitro reagents. This allows for the introduction of functional groups that enhance its biological activity.

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for drug discovery focused on anticancer therapies.
  • Biological Studies : Used to explore enzyme inhibition mechanisms and their implications in various diseases.
  • Material Science : Investigated for applications in developing fluorescent dyes and organic light-emitting diodes (OLEDs) .

Case Studies and Recent Findings

Recent studies have documented various biological activities associated with pyrazole derivatives, including those similar to this compound. For instance:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
  • Enzyme Inhibition : Research highlighted that modifications to the amino group can enhance binding affinity to target enzymes, suggesting pathways for developing more potent inhibitors.

These findings emphasize the versatility and potential of this compound in drug development and therapeutic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-nitropyrazolo[1,5-a]pyrazin-4-amine and its derivatives?

  • Methodology : A common approach involves nitration of pyrazolo[1,5-a]pyrazine precursors. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate is treated with concentrated HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to room temperature. The crude product is isolated via ice-water quenching, filtration, and vacuum drying .
  • Key Data : Yields for analogous nitrations range from 70–89%, with purity confirmed by ¹H NMR (e.g., δ 9.04 ppm for aromatic protons) and elemental analysis .

Q. How is structural characterization of this compound performed?

  • Techniques : ¹H/¹³C NMR spectroscopy is critical. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., δ 8.27 ppm for pyrazine protons). Mass spectrometry (ES-MS) confirms molecular weight (e.g., [M+1]+ = 222.1) .
  • Validation : Compare experimental and calculated NMR shifts (e.g., C-7 carbonyl at δ 163.2 ppm in ¹³C NMR) to verify regiochemistry .

Advanced Research Questions

Q. How can regioselective nitration of pyrazolo[1,5-a]pyrazine derivatives be optimized?

  • Experimental Design : Microwave-assisted one-pot synthesis achieves regioselectivity. For example, β-enaminones and NH-5-aminopyrazoles undergo cyclocondensation, followed by nitration with HNO₃/H₂SO₄ under microwave irradiation (60°C, 10 min). This method avoids competing side reactions and achieves >85% yield .
  • Data Interpretation : Monitor reaction progress via TLC and confirm regiochemistry using NOE NMR experiments or X-ray crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Analysis : Discrepancies arise from nitration conditions. Conventional methods (e.g., H₂SO₄/HNO₃ at RT) yield 70–79%, while microwave-assisted protocols improve efficiency (89%). Compare solvent systems (e.g., EDC vs. solvent-free) and acid ratios (HNO₃:H₂SO₄ = 2:1) .
  • Recommendation : Standardize reaction monitoring (e.g., in situ IR for nitro group formation) to reduce variability .

Q. How does functionalization at position 7 impact the reactivity of this compound?

  • Methodology : Introduce substituents via nucleophilic substitution or cross-coupling. For example, silylformamidine reacts with methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate in benzene to install dimethylamino groups at C-6. Purify via hexane recrystallization .
  • Data : Functionalization alters electronic properties (e.g., reduced nitro group reactivity in Suzuki couplings) and bioactivity (e.g., enhanced binding to kinase targets) .

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

  • Approach : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Use HPLC-MS to track degradation products (e.g., reduction to amine derivatives) .
  • Findings : Nitro groups are stable for >24 hours but reduce enzymatically in hypoxic environments (relevant for prodrug design) .

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8)

InChI Key

VYKVPWIYNYJFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

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